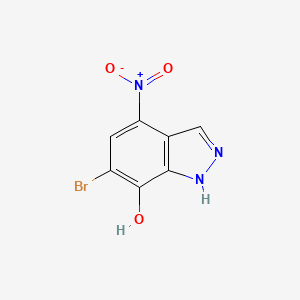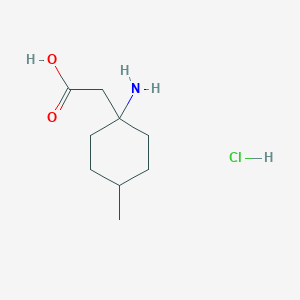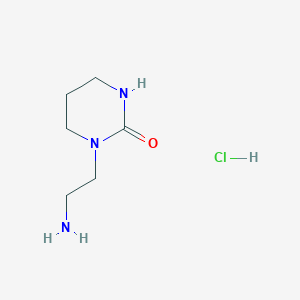![molecular formula C12H20Cl2N2 B1448414 [1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride CAS No. 1461708-02-0](/img/structure/B1448414.png)
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride
Overview
Description
1-(Pyridin-4-yl)cyclohexylmethanamine dihydrochloride, also known as PCMA, is a synthetic compound that has a wide range of applications in research and laboratory experiments. PCMA is a cyclic amine that has a unique structure, with a pyridin-4-yl group connected to a cyclohexyl ring by a methylamine group. This compound has been studied extensively for its potential as a therapeutic agent, as well as for its biochemical and physiological effects.
Scientific Research Applications
Anticonvulsant Potential : Schiff bases of 3-aminomethyl pyridine, which are structurally related to [1-(Pyridin-4-yl)cyclohexyl]methanamine, have been synthesized and evaluated for their anticonvulsant activity. These compounds exhibited significant protection against seizures in various models, suggesting potential use in epilepsy treatment (Pandey & Srivastava, 2011).
Catalytic Applications in Polymerization : Palladium(II) complexes containing N,N′-bidentate N-cycloalkyl 2-iminomethylpyridine ligands, which are closely related to the chemical structure , have shown high catalytic activity in the polymerization of methyl methacrylate. This indicates potential application in the field of polymer chemistry (Sung-Hoon Kim et al., 2014).
Role in Catalytic Selectivity and Activity : The synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, derived from similar pyridinyl-methanamine structures, has been explored. These compounds demonstrated good activity and selectivity in catalytic applications, indicating their potential in catalytic chemistry (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes involving pyridin-2-ylmethyl methanamine derivatives have been studied for their photocytotoxic properties and potential in cellular imaging. These complexes showed significant photocytotoxicity in red light, making them candidates for therapeutic applications (Basu et al., 2014).
Antimicrobial and Antioxidant Activity : Compounds synthesized from reactions involving pyridin-2-ylmethyl methanamine have shown moderate antifungal activity. This suggests potential applications in antimicrobial and antioxidant fields (Rusnac et al., 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(1-pyridin-4-ylcyclohexyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c13-10-12(6-2-1-3-7-12)11-4-8-14-9-5-11;;/h4-5,8-9H,1-3,6-7,10,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRYZJOWSLQEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylene]-6-fluoroindan-1-one](/img/structure/B1448333.png)
![7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1448334.png)

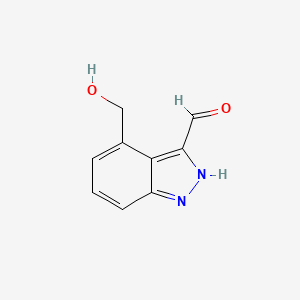
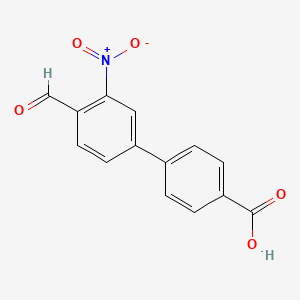
![{2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1448340.png)
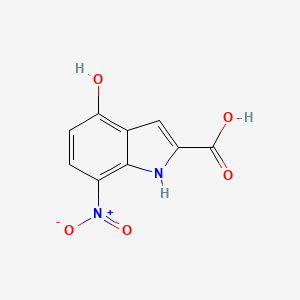
![1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one](/img/structure/B1448342.png)
![2-(4-nitrophenyl)-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B1448343.png)
![2-[(4-Ethoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1448344.png)
![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)
